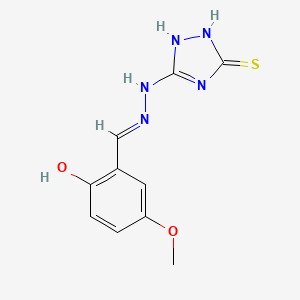![molecular formula C16H15ClN2O2 B6136091 N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide](/img/structure/B6136091.png)
N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide, commonly known as ACMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ACMA is a member of the benzamide family and has been studied extensively for its potential applications in various fields, including medicine, biology, and chemistry.
科学的研究の応用
ACMA has been extensively studied for its potential applications in various scientific fields. In biology, ACMA has been used as a fluorescent probe to study protein-ligand interactions. Its unique properties make it an ideal candidate for studying enzyme kinetics and drug-receptor interactions. ACMA has also been used in the field of chemistry as a reagent for the synthesis of various compounds.
作用機序
The mechanism of action of ACMA is not fully understood. However, it is known to bind to proteins and enzymes, altering their activity. ACMA has been shown to inhibit the activity of certain enzymes, making it a potential candidate for the development of enzyme inhibitors.
Biochemical and Physiological Effects:
ACMA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that ACMA can inhibit the activity of certain enzymes, such as acetylcholinesterase. ACMA has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In vivo studies have shown that ACMA can reduce the severity of certain diseases, such as rheumatoid arthritis.
実験室実験の利点と制限
One of the main advantages of using ACMA in lab experiments is its fluorescent properties. ACMA can be used as a fluorescent probe to study protein-ligand interactions, making it an ideal candidate for studying enzyme kinetics and drug-receptor interactions. However, one of the limitations of using ACMA is its potential toxicity. ACMA has been shown to be toxic to certain cell lines, and caution should be taken when handling the compound.
将来の方向性
There are several future directions for research on ACMA. One area of interest is the development of ACMA-based enzyme inhibitors. ACMA has been shown to inhibit the activity of certain enzymes, and further research could lead to the development of novel enzyme inhibitors. Another area of interest is the development of ACMA-based fluorescent probes. ACMA's unique properties make it an ideal candidate for studying protein-ligand interactions, and further research could lead to the development of more efficient and specific fluorescent probes. Finally, ACMA's anti-inflammatory properties make it a potential candidate for the development of new anti-inflammatory drugs.
Conclusion:
In conclusion, N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide, or ACMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ACMA has been studied extensively for its potential applications in various fields, including medicine, biology, and chemistry. Its synthesis method has been optimized to achieve high yields and purity of the final product. ACMA has been shown to have a variety of biochemical and physiological effects, and its fluorescent properties make it an ideal candidate for studying protein-ligand interactions. Further research on ACMA could lead to the development of novel enzyme inhibitors, fluorescent probes, and anti-inflammatory drugs.
合成法
The synthesis of ACMA involves the reaction of 4-chlorobenzoic acid with N-methyl-N-phenylacetamide in the presence of a catalyst. The resulting product is then treated with acetic anhydride and methylamine to form ACMA. The synthesis method has been optimized to achieve high yields and purity of the final product.
特性
IUPAC Name |
N-[3-[acetyl(methyl)amino]phenyl]-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2/c1-11(20)19(2)15-5-3-4-14(10-15)18-16(21)12-6-8-13(17)9-7-12/h3-10H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKLYGZPYJCNRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[acetyl(methyl)amino]phenyl}-4-chlorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,4-dimethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6136015.png)
![2-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-pyrrolidinyl}pyridine](/img/structure/B6136017.png)
![5-{[(6-cyano-1,3-benzodioxol-5-yl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B6136023.png)
![4-[(2-bromobenzyl)oxy]-N'-(1H-indol-3-ylmethylene)benzohydrazide](/img/structure/B6136031.png)
![1-[4-(4-methylphenoxy)-2-butyn-1-yl]piperazine](/img/structure/B6136034.png)
![3-{[4-(2-methoxyphenyl)-1-piperazinyl]imino}-1,3-dihydro-2H-indol-2-one](/img/structure/B6136043.png)

![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-(2-phenylethyl)urea](/img/structure/B6136062.png)
![methyl 3-[(2-methyl-5-oxo-1,4-diazepan-1-yl)carbonyl]benzoate](/img/structure/B6136074.png)
![N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B6136080.png)
![4-{5-[1-(3,4-dimethylphenoxy)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B6136088.png)

![(3-{5-[3-(diethylamino)-1-propyn-1-yl]-2,4-dipropoxyphenyl}-2-propyn-1-yl)diethylamine dihydrochloride](/img/structure/B6136106.png)
![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6136114.png)